3,5-Dihydroxybiphenyl

Catalog No.
S3716719
CAS No.
7028-41-3
M.F
C12H10O2
M. Wt
186.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Dihydroxybiphenyl

CAS Number

7028-41-3

Product Name

3,5-Dihydroxybiphenyl

IUPAC Name

5-phenylbenzene-1,3-diol

Molecular Formula

C12H10O2

Molecular Weight

186.21 g/mol

InChI

InChI=1S/C12H10O2/c13-11-6-10(7-12(14)8-11)9-4-2-1-3-5-9/h1-8,13-14H

InChI Key

UAVUNEWOYVVSEF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC(=CC(=C2)O)O

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC(=C2)O)O

3,5-Dihydroxybiphenyl is an organic compound with the chemical formula C12H10O2C_{12}H_{10}O_{2}. It consists of two phenyl rings connected by a single bond, with hydroxyl groups attached at the 3 and 5 positions. This compound is part of a larger class of biphenyl derivatives, which are known for their diverse biological activities and applications in various fields. The structure of 3,5-dihydroxybiphenyl allows it to participate in various

3,5-Dihydroxybiphenyl (3,5-DHB) is a key molecule in the plant defense system of some Rosaceae plants, which includes apple, pear, and mountain ash species. These plants produce 3,5-DHB as a phytoalexin, a compound synthesized specifically in response to infection by pathogens like bacteria and fungi [].

Biosynthesis of 3,5-Dihydroxybiphenyl

The enzyme responsible for the formation of 3,5-DHB is known as biphenyl synthase (BIS). BIS is a type-III polyketide synthase (PKS) that utilizes benzoyl-CoA and malonyl-CoA as substrates to generate 3,5-DHB through a series of condensation and cyclization reactions []. This inducible enzyme system allows plants to rapidly produce 3,5-DHB when under attack by pathogens.

Role in Plant Defense

,5-DHB itself exhibits some antifungal properties, but it serves primarily as a precursor for the synthesis of more potent antifungal compounds like noraucuparin and aucuparin. These downstream metabolites are derived from 3,5-DHB through a series of methylation and hydroxylation reactions catalyzed by specific enzymes. The antifungal activity of these compounds disrupts the fungal cell membrane, ultimately leading to the death of the pathogen.

Research Applications

Understanding the biosynthesis and function of 3,5-DHB holds promise for several research applications:

  • Plant disease resistance: Studying the regulation of BIS and the downstream pathway leading to antifungal compounds could aid in the development of new strategies to enhance plant disease resistance. This could involve genetic engineering approaches to increase 3,5-DHB production or manipulating the enzymes involved in the pathway.
  • Natural fungicides: Research on the antifungal properties of 3,5-DHB and its derivatives could lead to the development of novel, natural fungicides for agriculture. These compounds could offer a more environmentally friendly alternative to synthetic fungicides.
  • Understanding plant-pathogen interactions: Studying the role of 3,5-DHB in plant defense can provide valuable insights into the complex interactions between plants and pathogens. This knowledge can be used to develop more effective strategies for disease control.
, including:

  • O-Methylation: This reaction involves the addition of methyl groups to the hydroxyl groups, transforming 3,5-dihydroxybiphenyl into more complex derivatives such as aucuparin .
  • Oxidation: The compound can be oxidized to form quinones or other aromatic compounds, which may exhibit different biological properties.
  • Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki and Heck reactions, allowing for the synthesis of more complex organic molecules .

3,5-Dihydroxybiphenyl exhibits notable biological activities. It has been studied for its role as a phytoalexin precursor in plants, particularly in the defense against pathogens. The compound is involved in the biosynthesis of aucuparin, a phytoalexin found in various plants like Sorbus aucuparia, which provides resistance to fungal infections . Additionally, it has demonstrated antioxidant properties and potential anti-inflammatory effects.

Several methods exist for synthesizing 3,5-dihydroxybiphenyl:

  • Biosynthesis: In plants, it is synthesized through the action of biphenyl synthase from benzoyl-CoA and malonyl-CoA .
  • Chemical Synthesis: Laboratory synthesis often involves coupling reactions using aryl halides or other reactive intermediates. For example, palladium-catalyzed coupling methods can effectively produce this compound from simpler precursors .

3,5-Dihydroxybiphenyl has various applications:

  • Agricultural Use: As a phytoalexin precursor, it plays a crucial role in plant defense mechanisms.
  • Pharmaceuticals: Its derivatives are investigated for potential therapeutic effects due to their biological activities.
  • Material Science: Used in the synthesis of polymers and other materials due to its unique chemical properties.

Research on interaction studies involving 3,5-dihydroxybiphenyl has focused on its role in plant-pathogen interactions. The compound's incorporation into metabolic pathways during stress responses highlights its importance in plant defense mechanisms against pathogens like Venturia inaequalis . Additionally, studies have explored its interactions with enzymes involved in its biosynthesis and transformation into other biologically active compounds.

Several compounds share structural similarities with 3,5-dihydroxybiphenyl. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
AucuparinMethylated derivative of 3,5-dihydroxybiphenylExhibits strong antifungal activity
4-HydroxybiphenylHydroxyl group at position 4 onlyLess potent as a phytoalexin
BiphenylNo hydroxyl groupsPrimarily used as an industrial solvent
2-HydroxybiphenylHydroxyl group at position 2 onlyDifferent biological activity compared to 3,5-dihydroxybiphenyl

3,5-Dihydroxybiphenyl stands out due to its specific hydroxyl group positioning (at the 3 and 5 positions), which contributes to its unique biological activity and chemical reactivity compared to other biphenyl derivatives.

XLogP3

2.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

186.068079557 g/mol

Monoisotopic Mass

186.068079557 g/mol

Heavy Atom Count

14

Wikipedia

3,5-dihydroxybiphenyl

Dates

Last modified: 04-14-2024

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